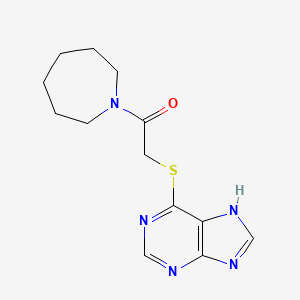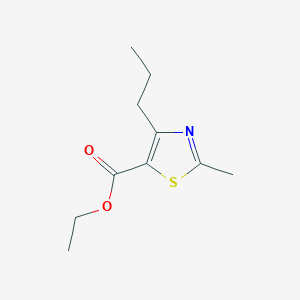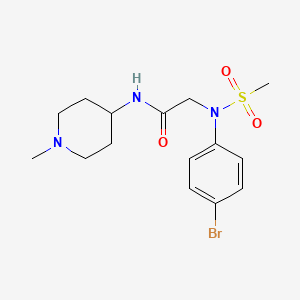![molecular formula C19H21N3 B5943809 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine](/img/structure/B5943809.png)
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine group and a phenylbuta-1,3-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a piperidine and a phenylbuta-1,3-dienyl precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylbuta-1,3-dienyl moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, which may have different chemical properties.
Substitution: The piperidine and phenylbuta-1,3-dienyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1E,3Z)-4-Phenyl-1,3-butadien-1-yl]-4-[(1Z,3E)-4-phenyl-1,3-butadien-1-yl]benzene
- **(E,Z)-1,4-Diphenyl-1,3-butadiene
Uniqueness
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine is unique due to the presence of both a piperidine and a phenylbuta-1,3-dienyl group attached to a pyrimidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(1E,3Z)-4-phenylbuta-1,3-dienyl]-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-9-17(10-4-1)11-5-6-12-18-13-14-20-19(21-18)22-15-7-2-8-16-22/h1,3-6,9-14H,2,7-8,15-16H2/b11-5-,12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSPNJMWJKZMN-JTAXDKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=CC(=N2)/C=C/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B5943726.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B5943729.png)



![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-methyl-4-piperidinyl)glycinamide](/img/structure/B5943773.png)
![3-fluoro-4-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5943786.png)
![1-acetyl-N-[2-(1-methyl-4-piperidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5943791.png)
![3-(2-chlorophenyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5943799.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5943800.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5943827.png)
![N-[1-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]nicotinamide](/img/structure/B5943828.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5943829.png)
![4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B5943835.png)
